An In-Depth Technical Guide to the Chemical Properties and Structure of H-Met-Lys-OH
An In-Depth Technical Guide to the Chemical Properties and Structure of H-Met-Lys-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of the tripeptide H-Met-Lys-OH (Methionyl-Lysine). The document is tailored for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical characteristics, a theoretical framework for its synthesis and analysis, and an exploration of a potential signaling pathway it may influence. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided. Furthermore, a representative signaling pathway is visualized using the DOT language to illustrate the potential biological context of this tripeptide.
Chemical Properties and Structure
H-Met-Lys-OH is a tripeptide composed of the amino acids methionine and lysine (B10760008). Its chemical structure and properties are fundamental to its potential biological activity and applications in research and drug development.
Structure
The chemical structure of H-Met-Lys-OH, also known as Methionyl-Lysine, consists of a methionine residue at the N-terminus and a lysine residue at the C-terminus, linked by a peptide bond.
IUPAC Name: (2S)-6-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]hexanoic acid[1]
Molecular Formula: C₁₁H₂₃N₃O₃S[1][2]
Canonical SMILES: CSCCC(C(=O)NC(CCCCN)C(=O)O)N
InChI Key: IMTUWVJPCQPJEE-IUCAKERBSA-N
The structure of H-Met-Lys-OH can be visualized as a linear chain of its constituent amino acids.
Physicochemical Properties
The physicochemical properties of H-Met-Lys-OH are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for developing analytical and purification methods.
| Property | Value | Source |
| Molecular Weight | 277.39 g/mol | [1][2] |
| CAS Number | 45214-88-8 | [1] |
| Predicted pKa (α-COOH) | ~3.06 | [3] |
| Estimated pKa (α-NH₃⁺) | ~8.0 | [4] |
| Estimated pKa (Lysine side chain) | ~10.5 | [4] |
| Estimated Isoelectric Point (pI) | ~9.25 | |
| Solubility | Predicted to be soluble in aqueous solutions, particularly at acidic pH. Insoluble or slightly soluble in nonpolar organic solvents. |
Note on pI Estimation: The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For H-Met-Lys-OH, with three ionizable groups (the N-terminal α-amino group, the lysine side-chain ε-amino group, and the C-terminal α-carboxyl group), the pI can be estimated by averaging the pKa values of the two basic groups. Using typical pKa values for the N-terminal amine (~8.0) and the lysine side chain (~10.5), the estimated pI is approximately 9.25. This indicates that H-Met-Lys-OH will carry a net positive charge at physiological pH (~7.4).
Experimental Protocols
This section provides a detailed, generalized protocol for the solid-phase peptide synthesis (SPPS) of H-Met-Lys-OH using Fmoc chemistry, which is a standard and robust method for peptide synthesis.
Solid-Phase Peptide Synthesis (SPPS) of H-Met-Lys-OH
Objective: To synthesize the tripeptide H-Met-Lys-OH.
Materials:
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Fmoc-Lys(Boc)-Wang resin
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Fmoc-Met-OH
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N,N'-Diisopropylcarbodiimide (DIC)
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Hydroxybenzotriazole (HOBt)
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20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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DMF
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
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Cold diethyl ether
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Solid-phase synthesis vessel
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Shaker
Procedure:
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Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in the synthesis vessel for 30 minutes.
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Fmoc Deprotection (First Cycle):
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Drain the DMF.
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Add the 20% piperidine in DMF solution to the resin and shake for 20 minutes to remove the Fmoc protecting group from the lysine residue.
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Drain the piperidine solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
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Coupling of Fmoc-Met-OH:
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In a separate vial, dissolve Fmoc-Met-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
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Pre-activate the mixture for 10 minutes.
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Add the activated amino acid solution to the deprotected resin.
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Shake the mixture for 2-4 hours at room temperature to couple the methionine to the lysine.
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Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
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Fmoc Deprotection (Second Cycle):
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Repeat the Fmoc deprotection step as described in step 2 to remove the Fmoc group from the N-terminal methionine.
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Cleavage and Deprotection:
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Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the Boc side-chain protecting group from lysine.
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Filter the resin and collect the filtrate containing the cleaved peptide.
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Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
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Centrifuge the mixture to pellet the peptide.
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Wash the peptide pellet with cold ether to remove scavengers.
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Dry the crude peptide pellet under vacuum.
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The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analytical Characterization
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass would be approximately 277.1460 Da.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the peptide, including the sequence of amino acids and the presence of specific functional groups.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the peptide bonds (Amide I and Amide II bands), as well as the functional groups of the amino acid side chains.
Potential Biological Signaling Pathway
While the specific signaling pathways directly activated by H-Met-Lys-OH are not yet elucidated, it is known that di- and tripeptides can be transported into cells and influence cellular processes. One such important pathway is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and metabolism. Amino acids, particularly lysine, are known to activate the mTOR pathway. It is plausible that H-Met-Lys-OH, upon cellular uptake, could be hydrolyzed into its constituent amino acids, thereby contributing to the activation of this pathway.
Below is a DOT language script to generate a diagram illustrating a potential mechanism of action for H-Met-Lys-OH via the mTOR pathway.
Diagram Description: This diagram illustrates a potential mechanism by which H-Met-Lys-OH could influence cell growth and protein synthesis. Upon uptake by a peptide transporter, the tripeptide is hydrolyzed into its constituent amino acids, methionine and lysine. Lysine can then contribute to the activation of the mTORC1 complex, a key regulator of cell metabolism. Activated mTORC1 phosphorylates downstream targets S6K1 and 4E-BP1, leading to the promotion of protein synthesis and ultimately cell growth.
Conclusion
H-Met-Lys-OH is a simple tripeptide with defined chemical properties. While specific experimental data on this particular molecule is limited, its structure and the known biological roles of its constituent amino acids suggest potential involvement in cellular metabolic pathways. The provided theoretical framework for its synthesis and analysis, along with the illustrative signaling pathway, serves as a valuable resource for researchers interested in exploring the biological functions and therapeutic potential of small peptides. Further experimental investigation is warranted to fully elucidate the specific properties and mechanisms of action of H-Met-Lys-OH.
